molecular formula C15H16ClNO4S B5621900 1-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide

1-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide

Cat. No.: B5621900
M. Wt: 341.8 g/mol
InChI Key: UYHUVLVCVCLAJR-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide typically involves the reaction of 2-chloroaniline with 2,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production time. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation Reactions: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted sulfonamides, while oxidation reactions can produce quinones or other oxidized derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties. Its sulfonamide group is known to inhibit bacterial enzymes, making it a candidate for developing new antibiotics.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules

    Material Science: The compound’s chemical properties make it suitable for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the activity of bacterial enzymes such as dihydropteroate synthase, which is essential for folic acid synthesis. This inhibition disrupts bacterial growth and replication. The compound’s methanesulfonamide group plays a crucial role in binding to the enzyme’s active site, preventing the substrate from accessing the catalytic site.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)ethanesulfonamide
  • 1-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)propanesulfonamide
  • 1-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)butanesulfonamide

Uniqueness

1-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both 2-chlorophenyl and 2,4-dimethoxyphenyl groups enhances its potential for diverse applications in medicinal chemistry and material science. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c1-20-12-7-8-14(15(9-12)21-2)17-22(18,19)10-11-5-3-4-6-13(11)16/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHUVLVCVCLAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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